Cycloheptene, 1-ethynyl-2-methyl-
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Overview
Description
Cycloheptene, 1-ethynyl-2-methyl- is an organic compound with the molecular formula C10H12. It is a derivative of cycloheptene, featuring an ethynyl group and a methyl group attached to the cycloheptene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptene, 1-ethynyl-2-methyl- typically involves the reaction of cycloheptene with ethynyl and methyl substituents under specific conditions. One common method is the addition of ethynyl lithium to cycloheptanone, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of Cycloheptene, 1-ethynyl-2-methyl- may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cycloheptene, 1-ethynyl-2-methyl- undergoes various chemical reactions, including:
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Diols, ketones
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives
Scientific Research Applications
Cycloheptene, 1-ethynyl-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cycloheptene, 1-ethynyl-2-methyl- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in molecular structure and function, contributing to the compound’s biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Cycloheptene: A seven-membered cycloalkene with similar structural properties.
Cycloheptanone: A ketone derivative of cycloheptene.
2-Cyclohepten-1-one: An α,β-enone with similar reactivity.
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and interactions .
Properties
Molecular Formula |
C10H14 |
---|---|
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-ethynyl-2-methylcycloheptene |
InChI |
InChI=1S/C10H14/c1-3-10-8-6-4-5-7-9(10)2/h1H,4-8H2,2H3 |
InChI Key |
SJPOHWHMTNIJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCCC1)C#C |
Origin of Product |
United States |
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